molecular formula C13H12ClN3S2 B2359168 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034364-82-2

4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2359168
CAS No.: 2034364-82-2
M. Wt: 309.83
InChI Key: HTMBAIMJMSAJAS-UHFFFAOYSA-N
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Description

4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyridine and thiazole rings.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylthiophen-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
  • 4-(2-methylthiophen-3-yl)-N-(pyridin-4-yl)thiazol-2-amine hydrochloride
  • 4-(2-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Uniqueness

The uniqueness of 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

4-(2-methylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2.ClH/c1-9-11(4-6-17-9)12-8-18-13(16-12)15-10-3-2-5-14-7-10;/h2-8H,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMBAIMJMSAJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2=CSC(=N2)NC3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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